molecular formula C18H16N2O4S2 B12209069 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B12209069
M. Wt: 388.5 g/mol
InChI Key: NDEVESJAHOZVCE-GDNBJRDFSA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure includes:

  • A N-[2-(4-hydroxyphenyl)ethyl]acetamide side chain at position 3, introducing a phenolic hydroxyl group for enhanced solubility and hydrogen-bonding interactions.

Knoevenagel condensation of a thiazolidinone precursor with thiophene-2-carbaldehyde.

Nucleophilic substitution or amide coupling to attach the N-[2-(4-hydroxyphenyl)ethyl]acetamide moiety .

Properties

Molecular Formula

C18H16N2O4S2

Molecular Weight

388.5 g/mol

IUPAC Name

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C18H16N2O4S2/c21-13-5-3-12(4-6-13)7-8-19-16(22)11-20-17(23)15(26-18(20)24)10-14-2-1-9-25-14/h1-6,9-10,21H,7-8,11H2,(H,19,22)/b15-10-

InChI Key

NDEVESJAHOZVCE-GDNBJRDFSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves the reaction of a thiazolidine derivative with a thiophene aldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction forms the thiophen-2-ylmethylidene substituent by coupling the thiazolidinone with thiophen-2-carbaldehyde. The reaction proceeds under basic conditions (e.g., pyrrolidine) to deprotonate the α-carbon of the thiophen-2-carbaldehyde, enabling nucleophilic attack on the thiazolidinone carbonyl group.

Reaction Conditions :

ParameterDetails
CatalystPyrrolidine or piperidine
SolventEthanol or DMF
TemperatureReflux (60–80°C)

Alkylation of the Amide Group

The N-[2-(4-hydroxyphenyl)ethyl]acetamide moiety is introduced via nucleophilic substitution. A chloroacetyl thiazolidinone intermediate reacts with the amine group of 2-(4-hydroxyphenyl)ethylamine in the presence of a base (e.g., triethylamine).

Reaction Conditions :

ParameterDetails
BaseTriethylamine
SolventDichloromethane or THF
TemperatureRoom temperature to 40°C

Oxidative/Reductive Steps

  • Oxidation : Potassium permanganate or chromium trioxide may oxidize intermediate thioamides to thiazolidinones.

  • Reduction : Sodium borohydride or palladium catalysts are used for selective reductions of carbonyl groups.

Functional Group Reactivity

The compound’s structural features influence its reactivity:

  • Thiazolidinone ring : Prone to hydrolysis under acidic/basic conditions, forming thioamides or opens into thiols.

  • Thiophen-2-ylmethylidene group : The conjugated system may undergo electrophilic substitution or cycloaddition reactions.

  • Acetamide group : Amide bond hydrolysis can release the N-[2-(4-hydroxyphenyl)ethyl] fragment under strong acidic/basic conditions.

Knoevenagel Reaction Mechanism

The reaction proceeds via:

  • Deprotonation : Base abstracts the α-carbon proton of thiophen-2-carbaldehyde.

  • Nucleophilic attack : The enolate intermediate attacks the thiazolidinone carbonyl carbon.

  • Dehydration : Water elimination forms the methylidene bridge.

Alkylation Mechanism

The chloroacetyl intermediate undergoes:

  • Nucleophilic substitution : The amine attacks the electrophilic carbonyl carbon.

  • Elimination : Chloride leaves, forming the amide bond.

Research Findings

  • Optimization : Synthesis can be scaled using continuous flow reactors to improve yield and purity.

  • Structure-Activity Relationships : Substituent effects (e.g., electron-withdrawing groups) on the benzylidene moiety enhance antimicrobial activity .

  • Stability : The compound shows moderate solubility, critical for pharmaceutical applications.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives are known for their antimicrobial properties. Research has shown that compounds like 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide exhibit significant activity against various bacterial strains. The presence of the thiophene moiety enhances the compound's interaction with microbial targets, potentially disrupting their metabolic processes.

Antitumor Activity

Studies have indicated that thiazolidinones can act as antitumor agents. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Its ability to induce apoptosis in cancer cells is attributed to the electrophilic nature of the carbonyl groups, which can form covalent bonds with nucleophilic sites in proteins involved in cell survival pathways.

Anti-inflammatory Properties

Thiazolidinone derivatives have also shown promise in reducing inflammation. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus contributing to its therapeutic potential in conditions like arthritis and other inflammatory diseases.

Synthetic Pathways

The synthesis of 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves multi-step reactions starting from simpler thiazolidinone precursors. Key steps may include:

  • Formation of Thiazolidinone Core : Utilizing thioketones and aldehydes in a condensation reaction.
  • Introduction of Thiophene Group : Achieved through electrophilic substitution reactions.
  • Final Acetylation : The introduction of the acetamide group occurs via acylation techniques.

Case Studies

Several studies highlight the effectiveness of thiazolidinone derivatives:

  • Study on Antimicrobial Activity : A comparative analysis demonstrated that compounds similar to 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide had MIC values significantly lower than traditional antibiotics against resistant strains .
  • Antitumor Evaluation : In vitro studies showed that this compound inhibited cell proliferation in breast cancer cell lines by inducing G0/G1 phase arrest and apoptosis .
  • Inflammatory Response Modulation : A recent study indicated that this thiazolidinone derivative reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Variations

The compound’s uniqueness lies in its thiophen-2-ylmethylidene and 4-hydroxyphenethyl groups. Comparisons with analogs from , and 11 highlight key differences:

Compound ID/Name Substituent at Position 5 N-Substituent on Acetamide Key Features
Target Compound Thiophen-2-ylmethylidene 2-(4-Hydroxyphenyl)ethyl Combines sulfur-rich thiophene with phenolic hydroxyl for dual reactivity.
Compound 9 () 4-Chlorobenzylidene 4-Methoxyphenyl Chlorine enhances lipophilicity; methoxy improves metabolic stability .
Compound 10 () 1H-Indol-3-ylmethylene Phenyl Indole moiety may confer fluorescence or DNA-binding properties .
Compound 5 () (4-Methoxyphenyl)methylene 4-Hydroxyphenyl Methoxy and hydroxyl groups balance solubility and receptor affinity .
Compound 7 () Substituted benzylidene 2-Methylphenyl Methyl group increases steric hindrance, potentially reducing toxicity .
2-[(5Z)-5-[(4-ethylphenyl)methylene]-...acetamide () 4-Ethylbenzylidene 4-Sulfamoylphenyl Sulfamoyl group enhances antibacterial activity .

Electronic and Steric Effects

  • Thiophene vs. Benzene : The thiophene ring’s lower electron density (due to sulfur’s electronegativity) may reduce π-π stacking interactions compared to phenyl or chlorophenyl groups .
  • Hydroxyphenethyl vs. Fluorophenyl : The 4-hydroxyphenethyl group introduces hydrogen-bonding capability, contrasting with fluorophenyl’s electron-withdrawing effects (e.g., Compound 3 in ) .

Biological Activity

The compound 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a thiazolidinedione derivative that has garnered attention for its potential biological activities. Thiazolidinediones are known for their diverse pharmacological properties, including antidiabetic, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3O4S2C_{21}H_{19}N_{3}O_{4}S_{2}, with a molecular weight of 441.52 g/mol. The structure features a thiazolidinone core, a thiophene ring, and an acetamide side chain, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H19N3O4S2
Molecular Weight441.52 g/mol
Density1.456 ± 0.06 g/cm³ (Predicted)
pKa14.24 ± 0.46 (Predicted)

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their antidiabetic properties, acting as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). This compound exhibits significant potential in managing diabetes by enhancing insulin sensitivity and regulating glucose metabolism.

Case Study: A study evaluated the in vitro antidiabetic activity of various thiazolidinedione derivatives, including the target compound. The results indicated that the compound showed comparable efficacy to standard drugs like pioglitazone and rosiglitazone in lowering blood glucose levels in diabetic models .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings: In vitro assays using MTT (Methyl Thiazolyl Tetrazolium) demonstrated cytotoxic effects against various cancer cell lines at concentrations ranging from 5 to 100 µM. The compound exhibited an IC50 value comparable to known anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators.

Study Insights: Research has shown that derivatives of thiazolidinediones can significantly lower inflammatory markers in cellular models, suggesting that this compound may be effective in treating inflammatory diseases .

Comparative Analysis with Related Compounds

A comparative analysis of the biological activity of this compound with other thiazolidinedione derivatives reveals its unique profile:

Compound NameBiological ActivityReference
PioglitazoneAntidiabetic
RosiglitazoneAntidiabetic
Compound XAnticancer
Compound YAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what challenges arise during purification?

  • Methodology :

  • The core structure is synthesized via condensation reactions. For example, thiazolidinone derivatives are typically prepared by refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid (1:2 v/v) under acidic conditions .
  • Key intermediates like 5-(Z)-arylidene-thiazolidinones are formed by reacting substituted benzaldehydes with thiazolidinedione precursors. The thiophene moiety is introduced via Knoevenagel condensation, requiring precise stoichiometry (1:1.5 molar ratio of aldehyde to thiazolidinedione) and anhydrous DMF as solvent .
    • Purification Challenges :
  • Byproducts from incomplete condensation or isomerization (e.g., E/Z configuration mismatches) require column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from DMF-ethanol mixtures .

Q. How is the compound characterized to confirm structural integrity and Z-configuration?

  • Spectroscopic Methods :

  • IR : Peaks at 1735 cm⁻¹ (C=O stretch, thiazolidinedione), 1595 cm⁻¹ (C=C, arylidene), and 690 cm⁻¹ (C-S, thiophene) confirm functional groups .
  • ¹H NMR : The Z-configuration is verified by coupling constants (J = 12–14 Hz) between the thiophenylidene proton and adjacent carbons. Aromatic protons from the 4-hydroxyphenethyl group appear as doublets (δ 6.8–7.2 ppm) .
  • X-ray Crystallography : Single-crystal studies resolve spatial arrangements, e.g., dihedral angles between thiophene and thiazolidinone rings (<30° confirms planar Z-configuration) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and minimize isomerization?

  • Experimental Design :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while acetic acid promotes cyclization. Microwave-assisted synthesis reduces reaction time from 6 hours to 30 minutes, minimizing side reactions .
  • Catalysis : Adding 0.1 eq. of piperidine accelerates Knoevenagel condensation, achieving >85% yield .
    • Data Table : Comparison of Synthetic Routes
MethodSolventCatalystYield (%)Isomer Purity (Z:E)
Conventional Reflux DMF/AcOHNone6290:10
Microwave DMFPiperidine8895:5

Q. How should researchers address contradictions in bioactivity data across studies?

  • Case Analysis :

  • Example : Discrepancies in IC₅₀ values for α-glucosidase inhibition (5 µM vs. 20 µM) may arise from assay conditions (pH, temperature) or impurity levels. Reproduce assays using standardized protocols (e.g., pH 6.8, 37°C) and HPLC-purified compound (>98% purity) .
    • Statistical Validation :
  • Use ANOVA to compare results across labs, controlling for variables like cell line (e.g., HepG2 vs. MCF-7) or solvent (DMSO vs. ethanol) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • In Silico Workflow :

Docking : AutoDock Vina screens against PPAR-γ (PDB: 3DZY). The thiophene ring shows hydrophobic interactions with Leu330, while the acetamide group hydrogen-bonds with Ser289 .

MD Simulations : GROMACS assesses stability of ligand-receptor complexes (50 ns trajectory). Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

  • Validation :

  • Compare predicted binding affinities with experimental IC₅₀ values. A Pearson correlation coefficient >0.7 confirms reliability .

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